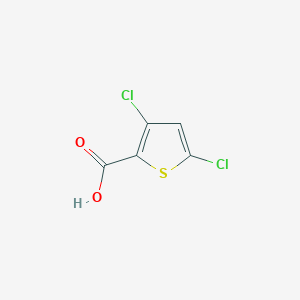

3,5-Dichlorothiophene-2-carboxylic acid

Description

Contextualization within Halogenated Thiophene (B33073) Carboxylic Acid Chemistry

Thiophene and its derivatives represent one of the most extensively studied classes of heterocyclic compounds. They are integral components in a vast array of pharmacologically active compounds and advanced materials. Within this broad family, halogenated thiophene carboxylic acids stand out as a particularly important subclass. The introduction of halogen atoms and a carboxylic acid group onto the thiophene ring creates a versatile chemical scaffold. These functional groups provide specific reactive sites, allowing for precise structural modifications and the construction of more complex molecular architectures. The interplay between the electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the electronic properties and reactivity of the thiophene ring, making these compounds unique substrates in organic synthesis.

Significance as a Pivotal Intermediate in Advanced Organic Synthesis

3,5-Dichlorothiophene-2-carboxylic acid, along with its isomers, serves as a crucial intermediate in the synthesis of a variety of target molecules. Halogenated 2-thiophenecarboxylic acid derivatives are recognized as key building blocks for new families of agrochemicals, such as 1,2,4-triazole (B32235) insecticides. sigmaaldrich.comresearchgate.net The carboxylic acid moiety acts as a convenient "handle" for connecting the thiophene unit to other molecular fragments, often through the formation of amide or ester linkages. The chlorine atoms not only modify the steric and electronic profile of the final product but also provide additional sites for further chemical transformations, such as cross-coupling reactions. This dual functionality makes dichlorothiophene carboxylic acids highly valuable in constructing molecules with specific biological activities or material properties. guidechem.com

Historical Development and Evolution of Synthetic Strategies for Dichlorothiophene Systems

The synthesis of chlorinated thiophenes has evolved significantly over time. Early methods often relied on the direct chlorination of thiophene or its derivatives using chlorine gas. google.com While effective, these processes are often hazardous, difficult to control, and can lead to a mixture of products, including mono-, di-, tri-, and tetrachlorinated thiophenes, as well as addition products. google.com The separation of these mixtures can be challenging, complicating the isolation of a specific dichlorothiophene isomer. google.com Recognizing the limitations and dangers of using chlorine gas, subsequent research has focused on developing milder, safer, and more selective chlorinating agents. A notable advancement in this area is the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This approach offers higher selectivity and operates under much milder reaction conditions, making it more suitable for both laboratory-scale synthesis and potential industrial production. google.com Other strategies involve building the desired molecule from a pre-halogenated precursor, for instance, by introducing the carboxylic acid group onto a dichlorothiophene scaffold via metallation (using Grignard or organolithium reagents) followed by carbonation. researchgate.netbeilstein-journals.org

Propriétés

IUPAC Name |

3,5-dichlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFBPFKEXPWKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 3,5 Dichlorothiophene 2 Carboxylic Acid

The fundamental properties of 3,5-Dichlorothiophene-2-carboxylic acid are summarized in the table below. These characteristics are essential for its application in synthesis, determining its reactivity, the choice of appropriate solvents, and purification methods.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂O₂S |

| Molecular Weight | 197.04 g/mol nih.govnih.govpharmaffiliates.com |

| CAS Number | 89166-94-9 pharmaffiliates.comusp.org |

| Appearance | Solid |

| Melting Point | Data not available for 3,5-isomer. Isomers have melting points in the range of 147-213 °C. |

| Solubility | Soluble in DMSO and slightly soluble in Methanol (data for 4,5-isomer) chemicalbook.com |

| pKa | 3.31 ± 0.10 (Predicted, for 4,5-isomer) chemicalbook.com |

Mechanistic Investigations and Reaction Kinetic Analyses

Elucidation of Detailed Reaction Mechanisms for Key Chemical Transformations

The chemical reactivity of 3,5-Dichlorothiophene-2-carboxylic acid is largely dictated by the interplay of the electron-withdrawing carboxylic acid group and the chloro substituents on the thiophene (B33073) ring. Key transformations of this compound include electrophilic substitution on the thiophene ring, and reactions characteristic of carboxylic acids, such as esterification and amidation.

Electrophilic Aromatic Substitution: The chlorination of thiophene-2-carboxylic acid to yield this compound proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The reaction with a chlorinating agent, such as N-chlorosuccinimide (NCS), is a common synthetic route. The generally accepted mechanism involves the polarization of the N-Cl bond in NCS by an acid catalyst, generating a source of electrophilic chlorine (Cl+). The thiophene ring's π-electrons attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. Subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the thiophene ring, yielding the chlorinated product. The reaction is typically regioselective, with the positions of substitution being directed by the existing functional groups.

Esterification: The conversion of this compound to its corresponding esters is a classic example of Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. youtube.com The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com

Amide Formation: The direct reaction of this compound with an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. hhu.de Therefore, the carboxylic acid must first be "activated." A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comluxembourg-bio.com The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the nucleophilic attack of the carboxylate on the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate, which is a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the amide and dicyclohexylurea (DCU) as a byproduct. youtube.comluxembourg-bio.com

Kinetic Studies on Reaction Rates and Pathway Dependencies

Kinetic studies provide quantitative insights into the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts.

Kinetics of Thiophene Chlorination: The chlorination of thiophene is known to be a rapid reaction. isca.in Studies on the chlorination of thiophene in an aqueous solution have shown the reaction to be of the second order, with a half-life of approximately 24 seconds at 24.5°C. cabidigitallibrary.org The reaction rate is dependent on the concentrations of both the thiophene substrate and the chlorinating agent. isca.in The presence of electron-withdrawing groups, such as the carboxylic acid and chloro substituents in this compound, is expected to decrease the electron density of the thiophene ring, thereby reducing the rate of electrophilic substitution compared to unsubstituted thiophene.

Kinetic investigations on the chlorine-isotopic exchange between lithium chloride and various 2-chloro-3-nitro-5-X-thiophenes have demonstrated a strong dependence of the reaction rate on the electronic effects of the substituent at the 5-position. rsc.org These studies revealed a good Hammett correlation, indicating that the reaction rate is significantly influenced by the electron-donating or electron-withdrawing nature of the substituent. rsc.org This principle can be extended to other reactions of substituted thiophenes, suggesting that the reaction pathways and rates for this compound are similarly dependent on the electronic properties of its substituents.

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | Second | Aqueous solution, 24.5°C |

| Half-life (t½) | 24 s |

Stereochemical Considerations in Chiral Derivatization Strategies

While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral molecules. The introduction of chirality can be achieved through various derivatization strategies, and the stereochemical outcome of these reactions is of paramount importance.

The development of chiral thiophene derivatives is an active area of research, with applications in asymmetric catalysis and materials science. nih.govrsc.orgnih.gov For instance, chiral thiophene-based ligands have been successfully employed in enantioselective reactions. nih.gov

One potential strategy for introducing chirality starting from this compound could involve the stereoselective reduction of a ketone derivative. For example, if the carboxylic acid is converted to a derivative containing a keto group, its reduction with a chiral reducing agent could lead to the formation of a chiral alcohol with a specific stereochemistry.

Another approach could be the use of this compound in asymmetric synthesis, where it acts as a building block. For instance, it could be coupled with a chiral amine to form a diastereomeric mixture of amides, which could then be separated. Alternatively, a chiral auxiliary could be attached to the carboxylic acid, which would then direct the stereochemical course of subsequent reactions on the thiophene ring or its substituents.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and various reactivity descriptors that govern the chemical behavior of 3,5-Dichlorothiophene-2-carboxylic acid. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a commonly employed method for such investigations, offering a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. msu.edu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. msu.edu

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G* | -6.83 | -1.85 | 4.98 |

Note: Data is for the related compound thiophene-2-carboxylic acid and serves as a baseline for understanding the potential electronic structure of the title compound. The presence of two chlorine atoms on this compound would be expected to lower the HOMO and LUMO energy values.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net These maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In a molecule like this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic group due to their high electronegativity and lone pairs of electrons. The acidic proton of the carboxyl group would exhibit a region of high positive potential, highlighting its susceptibility to deprotonation. The electron-withdrawing nature of the chlorine atoms would also influence the charge distribution on the thiophene (B33073) ring, creating regions of varying potential and thereby affecting its reactivity in intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. chemicalbook.com For this compound, a key conformational aspect is the rotation around the single bond connecting the thiophene ring and the carboxylic acid group. This rotation gives rise to different conformers that can vary in energy and stability.

MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how intermolecular interactions, like hydrogen bonding with the solvent, can influence the conformational preferences of the molecule. This information is crucial for understanding its behavior in solution and its ability to interact with other molecules.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and understand the properties of a molecule.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.eduucl.ac.uk For this compound, the proton on the thiophene ring (at position 4) would have a characteristic chemical shift influenced by the adjacent sulfur atom and chlorine atoms. The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The chemical shifts of the carbon atoms in the thiophene ring and the carbonyl carbon can also be calculated, providing a complete theoretical NMR spectrum that can aid in the interpretation of experimental data.

IR Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) vibrational frequencies of a molecule. iosrjournals.org For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the region of 2500-3300 cm⁻¹. msu.edulibretexts.org The C=O stretching of the carbonyl group is another prominent feature, usually found in the 1680-1710 cm⁻¹ range for aromatic carboxylic acids. libretexts.org The C-Cl stretching vibrations and various stretching and bending modes of the thiophene ring would also be present in the calculated IR spectrum. Comparing the calculated frequencies with experimental IR data can help in the assignment of the observed spectral bands.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Carbonyl) | 1680-1710 |

| C=C Stretch (Thiophene Ring) | 1400-1600 |

| C-O Stretch (Carboxylic Acid) | 1210-1320 |

| C-Cl Stretch | 600-800 |

Applications in Organic Synthesis

Role as a Versatile Building Block

3,5-Dichlorothiophene-2-carboxylic acid and its isomers are highly valued as versatile building blocks in organic synthesis. They provide a rigid heterocyclic core that is pre-functionalized with reactive sites. This allows chemists to introduce the dichlorothiophene motif into larger, more complex molecules with a high degree of control. Their utility spans the synthesis of biologically active compounds and functional materials where the specific electronic and steric properties of the dichlorothiophene unit are desired. guidechem.com

Application in the Synthesis of Agrochemicals

A significant application of halogenated 2-thiophenecarboxylic acid derivatives is in the agrochemical industry. They are essential intermediates for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org In the synthesis of these complex pesticides, the dichlorothiophene carboxylic acid (or its acid chloride) is used to introduce the C-ring portion of the final tri-ring system. beilstein-journals.org These insecticides have shown selective activity against pests like aphids, mites, and whiteflies. researchgate.net

Application in the Synthesis of Pharmaceutical Compounds

The thiophene (B33073) ring is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated thiophenes, including dichlorinated derivatives, are important intermediates in the preparation of various pharmaceutical compounds. guidechem.com For example, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. chemicalbook.com While specific examples for the 3,5-dichloro isomer are less documented in readily available literature, its structural similarity to other important intermediates suggests its potential as a building block for new therapeutic agents.

Established and Emerging Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the controlled halogenation of a thiophene precursor or the introduction of a carboxyl group onto a pre-halogenated thiophene ring.

Strategic Halogenation Protocols for the Thiophene Ring System

The direct halogenation of thiophene is a rapid reaction that can readily lead to poly-substituted products, necessitating careful control of reaction conditions to achieve the desired 3,5-dichloro substitution pattern. nist.gov

One strategic approach involves the direct chlorination of thiophene-2-carboxylic acid. However, this reaction is known to produce a mixture of isomers, with 4,5-dichloro- and 5-chloro-2-thiophenecarboxylic acid often being the major products, along with byproducts resulting from addition and decarboxylation. researchgate.net Achieving the specific 3,5-dichloro isomer via this method is challenging and generally not a preferred route due to low selectivity.

A more controlled and therefore more common strategy involves starting with a pre-functionalized thiophene that directs the chlorination to the desired positions or starting from a polychlorinated thiophene and selectively introducing the carboxylic acid group. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for the chlorination of thiophene derivatives under milder conditions, which can offer better regioselectivity compared to using chlorine gas. nih.gov The reaction can be catalyzed by substances like dimethyl sulfoxide (B87167) (DMSO) to proceed under neutral and mild conditions. nih.gov

Carboxylation and Functional Group Interconversion Routes

A more regioselective and widely utilized approach to synthesizing this compound involves the carboxylation of 3,5-dichlorothiophene. This precursor is more readily accessible. The introduction of the carboxylic acid group at the 2-position can be achieved through metalation followed by quenching with carbon dioxide.

This two-step process typically involves:

Metalation: 3,5-Dichlorothiophene is treated with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the most acidic proton at the C2 position, forming a 3,5-dichloro-2-thienyllithium intermediate. Alternatively, a Grignard reagent can be prepared. beilstein-journals.orgresearchgate.net

Carboxylation: The resulting organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or a stream of CO2 gas, followed by an acidic workup to yield the final carboxylic acid. rsc.orgmasterorganicchemistry.combldpharm.com

This metalation-carboxylation sequence is a robust and high-yielding method for preparing various thiophene-2-carboxylic acids. beilstein-journals.orgresearchgate.net

Functional group interconversion represents another viable, albeit less direct, synthetic route. This could involve starting with a 3,5-dichlorothiophene derivative bearing a different functional group at the 2-position, such as a nitrile or an acetyl group, and converting it into a carboxylic acid. For example, the hydrolysis of 3,5-dichloro-2-cyanothiophene under acidic or basic conditions would yield the desired carboxylic acid. Similarly, the oxidation of 2-acetyl-3,5-dichlorothiophene could also produce the target compound.

Sustainable and Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic design.

Key areas for green improvements include:

Solvent Choice: Replacing hazardous and non-environmentally friendly solvents like carbon tetrachloride (CCl4), which has been used in some older thiophene functionalization methods, with greener alternatives is a primary goal. organic-chemistry.org The use of more benign solvents such as ethanol, water, or even solvent-free reaction conditions is highly desirable. researchgate.netpharmaffiliates.com

Reagent Selection: Employing safer and more environmentally friendly halogenating agents is another important consideration. The use of sodium hypochlorite (B82951) (NaOCl) or sodium chloride (NaCl) as a chlorine source in the presence of an oxidizing agent represents a greener alternative to traditional chlorinating agents. researchgate.netorganic-chemistry.org N-chlorosuccinimide (NCS) is also often considered a more manageable and safer alternative to gaseous chlorine.

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents reduces waste. This includes the development of recyclable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Metalation-carboxylation routes generally have good atom economy for the key steps.

While specific, documented "green" syntheses of this compound are not prevalent in the literature, the application of these general principles to established synthetic routes offers significant potential for developing more sustainable manufacturing processes.

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key handle for further molecular elaboration, allowing for the synthesis of a wide range of derivatives with diverse applications.

Esterification and Amidation Reactions for Diverse Scaffolds

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for creating diverse molecular scaffolds, which are particularly important in medicinal chemistry and materials science.

Esterification: Esters of this compound can be prepared through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). nist.govorganic-chemistry.org This is an equilibrium-driven reaction, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. organic-chemistry.org

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the carboxylic acid and an alcohol. rsc.orgnih.gov

Amidation: The formation of amides from this compound typically requires activation of the carboxyl group, as the direct reaction with an amine is generally slow and requires high temperatures. rsc.org A common and effective method is to first convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating it with thionyl chloride (SOCl2) or oxalyl chloride. nih.govrsc.org The resulting 3,5-dichlorothiophene-2-carbonyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amides in high yield. nih.gov

Alternatively, peptide coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine under mild conditions. rsc.org These methods are widely used in the synthesis of complex molecules and libraries of compounds for drug discovery.

Below is a table summarizing common derivatization reactions:

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R-OH), H+ catalyst | 3,5-Dichlorothiophene-2-carboxylate ester |

| Amidation (via acyl chloride) | 1. SOCl22. Amine (R1R2NH) | N-substituted-3,5-dichlorothiophene-2-carboxamide |

| Amidation (direct coupling) | Amine (R1R2NH), DCC/EDC | N-substituted-3,5-dichlorothiophene-2-carboxamide |

Selective Reduction and Decarboxylation Pathways

Beyond forming esters and amides, the carboxylic acid group can be selectively reduced or removed entirely, providing access to other important thiophene derivatives.

Selective Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, (3,5-dichlorothiophen-2-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is effective but can sometimes be unselective. Borane (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3•THF), is a milder and more selective reagent for the reduction of carboxylic acids in the presence of other functional groups like esters. nih.gov More recently, methods using hydrosilanes under photoredox catalysis have been developed for the selective reduction of carboxylic acids to aldehydes. rsc.org

Decarboxylation: The removal of the carboxyl group via decarboxylation transforms this compound into 2,4-dichlorothiophene. The decarboxylation of heteroaromatic carboxylic acids is a synthetically useful reaction but often requires harsh conditions, such as high temperatures. nist.gov The reaction can be facilitated by the use of transition metal catalysts. Copper and silver salts, in particular, have been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids in solvents like quinoline (B57606) or DMSO at elevated temperatures. organic-chemistry.orgacs.org The mechanism is believed to proceed through a metal carboxylate intermediate. Palladium-catalyzed decarboxylation is also a known transformation for aromatic carboxylic acids. researchgate.netillinois.edu These catalytic methods can offer milder conditions and improved yields compared to purely thermal decarboxylation.

| Transformation | Reagents/Conditions | Product |

| Reduction to Alcohol | LiAlH4 or BH3•THF | (3,5-Dichlorothiophen-2-yl)methanol |

| Reduction to Aldehyde | Hydrosilane, Photoredox catalyst | 3,5-Dichlorothiophene-2-carbaldehyde |

| Decarboxylation | Heat, Cu or Ag catalyst | 2,4-Dichlorothiophene |

Transformations of the Dichlorothiophene Heterocycle

The two chlorine atoms on the thiophene ring of this compound are susceptible to a variety of substitution and coupling reactions, providing powerful tools for the modification of the heterocyclic core.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. nih.gov The thiophene ring in this compound is activated towards SNAr by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. This activation facilitates the attack of nucleophiles and the displacement of one of the chloride ions.

The mechanism of SNAr on thiophenes generally proceeds through a stepwise addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Computational studies on substituted 2-methoxy-5-nitrothiophenes with pyrrolidine (B122466) have shown that the initial nucleophilic addition is followed by proton transfer and elimination of the leaving group. nih.gov In the case of this compound, a nucleophile can potentially attack either the C3 or C5 position. The regioselectivity of this attack would be influenced by the relative stability of the resulting Meisenheimer intermediate, which is in turn affected by the electronic and steric environment at each position. The carboxylic acid at C2 would exert a significant electronic influence, likely favoring substitution at the C5 position.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The choice of nucleophile and reaction conditions can be tuned to achieve selective substitution.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon bonds under mild conditions. The chlorine atoms on the thiophene ring of this compound (or its ester or acid chloride derivatives) serve as excellent handles for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. nih.govnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups. While carboxylic acids can sometimes interfere with the catalytic cycle, their corresponding esters are generally well-behaved substrates. reddit.comrsc.org The coupling of dichlorinated heteroaromatics, such as 3,5-dichloro-1,2,4-thiadiazole, with arylboronic acids has been demonstrated to proceed selectively, allowing for either mono- or di-substitution depending on the reaction conditions. nih.gov A similar strategy could be applied to the methyl ester of this compound to introduce aryl or heteroaryl substituents at the C3 and/or C5 positions.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org A particularly relevant approach is the acyl Sonogashira reaction, where an acid chloride is coupled with a terminal alkyne. mdpi.com This would involve the initial conversion of this compound to its acid chloride, followed by the palladium/copper-catalyzed coupling with an alkyne. This two-step sequence provides access to a wide array of heteroaryl ynones. mdpi.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 3,5-dichlorothiophene-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Arylated thiophene |

| Acyl Sonogashira | 3,5-Dichlorothiophene-2-carbonyl chloride | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Thienyl ynone |

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organohalide into an organometallic reagent, most commonly an organolithium compound. wikipedia.org This transformation is typically achieved by treating the organohalide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgethz.ch The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org

In the case of this compound, the acidic proton of the carboxylic acid would be abstracted first by the organolithium reagent. An excess of the alkyllithium would then be required to effect the halogen-metal exchange at one of the chloro-substituted positions. The regioselectivity of the exchange would be influenced by the directing effects of the carboxylate and the remaining chlorine atom. Lithiation of 2-(3,5-dichlorophenyl) derivatives has shown that deprotonation can occur regioselectively at the position flanked by the two chlorine atoms. arkat-usa.org A similar regiochemical outcome might be anticipated for the halogen-metal exchange of the dichlorothiophene system.

The resulting lithiated thiophene species is a potent nucleophile and can be trapped with a variety of electrophiles in a process known as an electrophilic quench. ias.ac.inrsc.org This two-step sequence allows for the introduction of a wide range of substituents onto the thiophene ring.

Table 3: Halogen-Metal Exchange and Electrophilic Quench

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Deprotonation & Halogen-Metal Exchange | Excess n-BuLi, THF, -78 °C | Lithiated dichlorothiophene carboxylate |

| 2. Electrophilic Quench | Electrophile (e.g., CO₂, RCHO, R₂CO, MeI) | Functionalized chlorothiophene carboxylic acid |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3,5-Dichlorothiophene-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.orglibretexts.org This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative oxygen atoms. libretexts.orglibretexts.org The second signal corresponds to the single proton attached to the thiophene (B33073) ring at the C4 position. This proton would appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, five distinct signals are expected. The carbon of the carbonyl group (C=O) in the carboxylic acid is typically the most deshielded, appearing in the 160–185 ppm range. libretexts.orglibretexts.org The four carbons of the thiophene ring will also give rise to separate signals. The carbons directly bonded to the chlorine atoms (C3 and C5) and the carbon bonded to the carboxylic acid group (C2) would be significantly deshielded. Based on data for the related isomer, 4,5-Dichlorothiophene-2-carboxylic acid, the thiophene ring carbons can be expected in the approximate range of 124-133 ppm, with the carbonyl carbon appearing around 161.5 ppm. echemi.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 10-13 | Broad Singlet | Carboxylic acid proton (–COO H ) |

| ¹H | ~ 7.0-7.5 | Singlet | Thiophene ring proton (H -4) |

| ¹³C | ~ 160-170 | Singlet | Carbonyl carbon (–C OOH) |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the structure of this compound through fragmentation analysis. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₅H₂Cl₂O₂S. bldpharm.com

The mass spectrum would display a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms. whitman.edu Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the spectrum will show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.

Electron impact (EI) ionization would induce fragmentation, providing valuable structural information. pitt.edu Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the entire carboxyl group (–COOH, M-45). libretexts.orglibretexts.org Further fragmentation could involve the loss of a chlorine atom (M-35 or M-37) or carbon monoxide (CO) from the acylium ion formed after the loss of –OH.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Identity of Fragment | Notes |

|---|---|---|

| 196 | [C₅H₂³⁵Cl₂O₂S]⁺ | Molecular ion ([M]⁺) |

| 198 | [C₅H₂³⁵Cl³⁷ClO₂S]⁺ | Isotope peak ([M+2]⁺) |

| 200 | [C₅H₂³⁷Cl₂O₂S]⁺ | Isotope peak ([M+4]⁺) |

| 179 | [C₅H₂³⁵Cl₂OS]⁺ | Loss of OH |

| 151 | [C₅H₂³⁵Cl₂S]⁺ | Loss of COOH |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.comyoutube.com Superimposed on this broad band are the sharper C-H stretching vibrations. The C=O stretching vibration of the carbonyl group will produce a very strong and sharp absorption peak, typically between 1680 and 1710 cm⁻¹ for aromatic or conjugated acids. echemi.comspectroscopyonline.com Another key feature is the C–O stretching vibration, which appears in the 1210–1320 cm⁻¹ region. spectroscopyonline.com Vibrations associated with the dichlorothiophene ring, including C=C and C-S stretching, are also expected. iosrjournals.org

Raman Spectroscopy: While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong band, complementing the IR data. researchgate.netpsu.edu The symmetric vibrations of the thiophene ring are often more intense in the Raman spectrum than in the IR spectrum, providing valuable information about the heterocyclic core. iosrjournals.orgresearchgate.net The C-Cl stretching vibrations would also be observable, typically in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H stretch | 2500–3300 | Weak/Not Observed | Broad, Strong (IR) |

| C=O stretch | 1680–1710 | 1680–1710 | Strong (IR), Strong (Raman) |

| C=C stretch (ring) | ~1350-1530 | ~1350-1530 | Medium |

| C–O stretch | 1210–1320 | Medium | Medium-Strong (IR) |

| O–H bend | ~900-960 | Weak/Not Observed | Broad, Medium (IR) |

| C-S stretch (ring) | ~600-850 | ~600-850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The thiophene ring acts as the primary chromophore. nii.ac.jp Simple, non-conjugated carboxylic acids typically absorb around 200-210 nm, which is often not practically useful. libretexts.orglibretexts.org However, in this molecule, the carboxylic acid group is conjugated with the thiophene ring, which will influence the absorption maxima.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the thiophene ring. The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group as substituents on the thiophene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted thiophene. nii.ac.jp Analysis of the absorption maxima (λ_max) can provide qualitative information about the extent of electronic conjugation in the molecule.

X-Ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. This method can provide accurate measurements of bond lengths, bond angles, and torsional angles.

Future Research Directions and Translational Opportunities in Chemical Sciences

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of functionalized thiophenes, including 3,5-Dichlorothiophene-2-carboxylic acid, often relies on catalytic processes. Future research is focused on developing more efficient, selective, and sustainable catalytic systems. While traditional methods may involve harsh conditions or stoichiometric reagents, modern catalysis research seeks to overcome these limitations.

Key research thrusts include:

Transition Metal Catalysis: The development of novel catalysts based on metals like vanadium, iron, or molybdenum has shown promise for the direct carboxylation of thiophenes. semanticscholar.org For instance, systems utilizing VO(acac)₂ have been used to transform thiophene (B33073) derivatives into their corresponding carboxylic acids. semanticscholar.org Future work could optimize these catalysts to improve yields and regioselectivity for the synthesis of highly substituted compounds like this compound, potentially from a 3,5-dichlorothiophene precursor.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are instrumental in creating carbon-carbon bonds, and research into new palladium catalysts aims to improve the synthesis of complex thiophene-based derivatives. researchgate.netmdpi.com For this compound, this could involve developing catalysts that selectively activate one of the C-Cl bonds for subsequent functionalization, leaving the other intact for further reactions.

Lewis Acid Catalysis: Recent studies have demonstrated the efficacy of Lewis acid catalysts, such as InCl₃ and SbCl₃, in mediating condensation reactions for the synthesis of complex thiophene-containing molecules. acs.org This approach could be adapted to facilitate the construction of derivatives from this compound under milder conditions than traditional methods.

| Catalyst Type | Example Reaction | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Vanadium-based | Oxidative carboxylation of thiophenes | Direct synthesis from a dichlorinated precursor, avoiding multi-step routes. | semanticscholar.org |

| Palladium(0) | Suzuki-Miyaura cross-coupling of bromothiophenes | Selective functionalization of C-Cl bonds to build complex derivatives. | researchgate.netmdpi.com |

| Lewis Acids (e.g., InCl₃, SbCl₃) | Condensation reactions to form larger molecules | Enabling milder reaction conditions for derivatization at the carboxylic acid group. | acs.org |

Exploration of Unconventional Reactivity Patterns of the Dichlorothiophene Core

The thiophene ring is aromatic and generally undergoes electrophilic substitution. wikipedia.orgpharmaguideline.com However, the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group on the this compound core significantly alters its electronic properties and reactivity. Future research will focus on leveraging these modifications to explore unconventional reaction pathways.

Areas of exploration include:

C-H Functionalization: While the 2, 3, and 5 positions are substituted, the C-4 position possesses a hydrogen atom that could be a target for direct C-H functionalization. This strategy offers an atom-economical way to introduce new functional groups without pre-functionalization, representing a significant improvement in synthetic efficiency. researchgate.net

Regioselective C-Cl Bond Activation: The two chlorine atoms at the 3- and 5-positions may exhibit different reactivities due to the influence of the adjacent carboxylic acid group. Research into selective activation of one C-Cl bond over the other using tailored transition metal catalysts could unlock pathways to precisely functionalized, non-symmetrical derivatives.

Ring-Opening and Rearrangement Reactions: Under specific catalytic or photolytic conditions, the strained, electron-deficient thiophene ring could undergo novel ring-opening or rearrangement reactions, providing access to entirely new classes of sulfur-containing acyclic or heterocyclic compounds.

Integration into Continuous Flow Manufacturing Processes and Scalable Synthesis

Translating the synthesis of this compound and its derivatives from traditional batch processing to continuous flow manufacturing presents a significant opportunity for process intensification and enhanced safety. ajibio-pharma.com Flow chemistry offers superior control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely in smaller volumes. researchgate.netajibio-pharma.comyoutube.com

Future research in this area will target:

Developing Telescoped Syntheses: Continuous flow allows for the "telescoping" of multiple synthetic steps, where the output of one reactor is fed directly into the next without intermediate isolation and purification. researchgate.net This can dramatically reduce waste, solvent usage, and manufacturing time. researchgate.netscientist.com A flow process for this compound could start from a simple thiophene precursor and perform chlorination and carboxylation steps sequentially in an integrated system.

Gram-Scale to Kilogram-Scale Production: A key advantage of flow chemistry is its straightforward scalability ("scaling-out"), where production is increased by running the system for longer periods rather than redesigning larger reactors. ajibio-pharma.com Research into robust flow setups for thiophene synthesis has demonstrated productivity values of over a gram per hour, providing a clear pathway for industrial-scale production. researchgate.net

Automation and Process Analytical Technology (PAT): Integrating in-line monitoring tools (PAT) into a continuous flow setup enables real-time analysis and automated process control. This ensures consistent product quality and allows for rapid optimization of reaction conditions, aligning with modern Quality-by-Design principles in pharmaceutical and chemical manufacturing. ajibio-pharma.com

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes and superior heat dissipation. | ajibio-pharma.comyoutube.com |

| Scalability | Complex "scaling-up" requires reactor redesign. | Straightforward "scaling-out" by extending run time. | ajibio-pharma.com |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, residence time). | researchgate.net |

| Efficiency | Requires intermediate isolation, leading to longer cycle times. | Enables telescoped reactions, reducing time and waste. | researchgate.netscientist.com |

Computational Design of Next-Generation Thiophene-Based Compounds with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. researchgate.netnih.gov Applying these methods to this compound can guide the rational design of new compounds with tailored properties and reactivity.

Future computational efforts will likely focus on:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for obtaining high-purity 3,5-Dichlorothiophene-2-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via regioselective chlorination of thiophene-2-carboxylic acid derivatives. Key steps include:

- Chlorination : Using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (40–60°C) to ensure 3,5-dichloro substitution .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF or ethanol) to achieve ≥98% purity, as validated by HPLC with UV detection at 254 nm .

- Validation : Purity should be confirmed via melting point analysis (compare with literature values) and NMR spectroscopy (¹H/¹³C) to verify substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as halogenated thiophenes may release toxic fumes under decomposition .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for thiophene protons) and FT-IR (C=O stretch at ~1700 cm⁻¹, C-Cl at 550–650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing using single-crystal diffraction to analyze intermolecular interactions (e.g., hydrogen bonding between -COOH groups) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict electron distribution and reactive sites (e.g., Mulliken charges on chlorine atoms) .

Advanced Research Questions

Q. How can crystal engineering principles guide the design of co-crystals or polymorphs of this compound?

- Methodological Answer :

- Supramolecular Synthons : Leverage hydrogen-bonding motifs (e.g., carboxylic acid dimers) to design co-crystals with complementary bases (e.g., pyridine derivatives) .

- Polymorph Screening : Use solvent evaporation or grinding techniques with solvents of varying polarity (e.g., water/acetone mixtures) to isolate metastable forms .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to monitor phase transitions and stability of polymorphs .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reactivity Mapping : Use DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites (e.g., C-2 position for Suzuki-Miyaura coupling) .

- Transition State Modeling : Simulate reaction pathways (e.g., Pd-catalyzed coupling) using Gaussian or ORCA software to optimize catalytic conditions .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity in pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace chlorine with fluorine or bromine to study steric/electronic effects on enzyme inhibition (e.g., COX-2 or kinase assays) .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, comparing IC₅₀ values of derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

- Analytical Harmonization : Standardize HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) across labs to ensure consistent purity assessments .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.